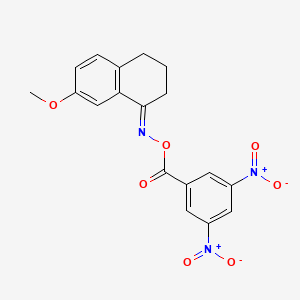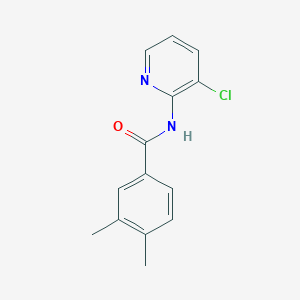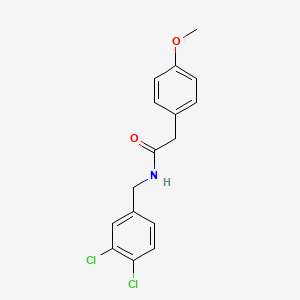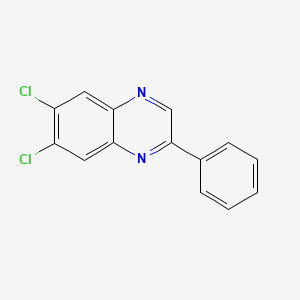![molecular formula C16H13BrN2O B5714669 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline](/img/structure/B5714669.png)
2-[(4-bromobenzyl)oxy]-3-methylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromobenzyl)oxy]-3-methylquinoxaline is a quinoxaline compound that has attracted significant attention in the scientific research community due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline is not fully understood. However, it is believed to act by inhibiting various cellular processes, including DNA synthesis and cell division. This leads to the inhibition of cancer cell growth and bacterial proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
In bacterial cells, this compound has been shown to inhibit cell wall synthesis and disrupt bacterial membrane integrity. This leads to bacterial cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline in lab experiments is its broad spectrum of activity. It has been shown to be effective against various cancer cell lines and bacterial strains. Additionally, it has relatively low toxicity, making it a promising candidate for further development.
However, one of the main limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness.
Direcciones Futuras
There are several future directions for the study of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline. One potential direction is the development of more water-soluble derivatives of this compound. This could improve its effectiveness in vivo and increase its potential as a therapeutic agent.
Another potential direction is the study of the mechanism of action of this compound. Further research in this area could lead to the development of more targeted and effective therapies.
Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could help to optimize its dosing and administration in vivo. This could improve its efficacy and reduce potential side effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. Its broad spectrum of activity and relatively low toxicity make it a promising candidate for further development as a therapeutic agent. Further research in the areas of mechanism of action, pharmacokinetics and pharmacodynamics, and development of more water-soluble derivatives could lead to the development of more effective and targeted therapies.
Métodos De Síntesis
The most common method for the synthesis of 2-[(4-bromobenzyl)oxy]-3-methylquinoxaline involves the reaction of 3-methylquinoxaline with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
2-[(4-bromobenzyl)oxy]-3-methylquinoxaline has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
In addition to its potential as an anticancer agent, this compound has also been studied for its potential as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methoxy]-3-methylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-11-16(19-15-5-3-2-4-14(15)18-11)20-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOMYRAYECOKBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline](/img/structure/B5714592.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)


![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714666.png)


